molecular formula C9H12BNO3 B111068 5-Acetamido-2-methylphenylboronic acid CAS No. 1060661-55-3

5-Acetamido-2-methylphenylboronic acid

Cat. No.: B111068
CAS No.: 1060661-55-3
M. Wt: 193.01 g/mol
InChI Key: YJBSHDWYEWWMNT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with proteins, particularly with serine and threonine residues . This property makes them valuable tools in the study of enzyme mechanisms and in the design of enzyme inhibitors .

Cellular Effects

The specific cellular effects of (5-Acetamido-2-methylphenyl)boronic acid are not well-studied. Boronic acids are known to influence cell function in various ways. For example, they can inhibit enzymes, alter cell signaling pathways, and affect gene expression .

Molecular Mechanism

The molecular mechanism of action of (5-Acetamido-2-methylphenyl)boronic acid is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade over time .

Metabolic Pathways

The specific metabolic pathways that (5-Acetamido-2-methylphenyl)boronic acid is involved in are not well-documented. Boronic acids are known to participate in various metabolic processes. They can interact with enzymes and cofactors, and they can affect metabolic flux and metabolite levels .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids can be directed to specific compartments or organelles based on their chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Acetamido-2-methylphenylboronic acid typically involves the borylation of an appropriate aromatic precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Acetamido-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 5-Acetamido-2-methylphenylboronic acid is unique due to its acetamido group, which enhances its reactivity and specificity in certain chemical reactions. Compared to other boronic acids, it offers distinct advantages in terms of stability and ease of handling .

Properties

IUPAC Name

(5-acetamido-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5,13-14H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBSHDWYEWWMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441028
Record name 5-Acetamido-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060661-55-3
Record name 5-Acetamido-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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